molecular formula C19H18F2N2O3S2 B2832701 2-((difluoromethyl)sulfonyl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)benzamide CAS No. 1797255-56-1

2-((difluoromethyl)sulfonyl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)benzamide

Cat. No.: B2832701
CAS No.: 1797255-56-1
M. Wt: 424.48
InChI Key: AJDAPQLNULLHMB-UHFFFAOYSA-N
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Description

2-((Difluoromethyl)sulfonyl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)benzamide is a benzamide derivative featuring a difluoromethylsulfonyl group, a 1-methylpyrrole methyl moiety, and a thiophen-2-ylmethyl substituent. The compound’s synthesis likely involves multi-step reactions, including sulfonylation, alkylation, and condensation, analogous to methods described for related compounds . Characterization via IR, NMR, and MS is critical for confirming its tautomeric and structural features, as seen in similar sulfonyl-containing compounds .

Properties

IUPAC Name

2-(difluoromethylsulfonyl)-N-[(1-methylpyrrol-2-yl)methyl]-N-(thiophen-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F2N2O3S2/c1-22-10-4-6-14(22)12-23(13-15-7-5-11-27-15)18(24)16-8-2-3-9-17(16)28(25,26)19(20)21/h2-11,19H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJDAPQLNULLHMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1CN(CC2=CC=CS2)C(=O)C3=CC=CC=C3S(=O)(=O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((difluoromethyl)sulfonyl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)benzamide typically involves multiple steps:

  • Formation of the Benzamide Core: : The initial step involves the synthesis of the benzamide core. This can be achieved by reacting a suitable benzoyl chloride with an amine under basic conditions to form the benzamide linkage.

  • Introduction of the Difluoromethylsulfonyl Group: : The difluoromethylsulfonyl group can be introduced via a sulfonylation reaction. This often involves the use of difluoromethyl sulfone as a reagent, which reacts with the benzamide under acidic or basic conditions to form the desired sulfonyl group.

  • Attachment of Pyrrole and Thiophene Groups: : The pyrrole and thiophene groups are typically introduced through nucleophilic substitution reactions. The benzamide intermediate is reacted with pyrrole and thiophene derivatives, often in the presence of a catalyst or under specific reaction conditions to ensure selective substitution.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophene and pyrrole moieties. Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and other peroxides.

  • Reduction: : Reduction reactions can target the difluoromethylsulfonyl group or the benzamide core. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: : The compound can participate in various substitution reactions, such as nucleophilic aromatic substitution (SNAr) at the benzamide core or electrophilic substitution at the pyrrole and thiophene rings.

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide, and other peroxides.

    Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.

    Substitution: Halogenated derivatives, organometallic reagents, and catalysts like palladium or copper complexes.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the benzamide core can produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds containing difluoromethyl groups exhibit enhanced biological activity, especially in anticancer applications. The difluoromethyl sulfonamide moiety can enhance the selectivity and potency of inhibitors targeting specific cancer pathways. For instance, derivatives of sulfonamides have shown promise in inhibiting tumor growth by modulating signaling pathways involved in cell proliferation and apoptosis .

P2Y Receptor Antagonism
The compound's structure suggests potential activity as a P2Y receptor antagonist. P2Y receptors are implicated in various physiological processes, including neurotransmission and inflammation. Compounds designed to selectively inhibit these receptors may offer therapeutic benefits in treating conditions such as thrombosis and neurological disorders .

Synthesis and Structure-Activity Relationship Studies

Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The introduction of the difluoromethyl group is often achieved through radical reactions or nucleophilic substitutions, which can be optimized to enhance yield and purity .

Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the efficacy of this compound. Studies have shown that modifications to the benzamide core or the introduction of different substituents on the pyrrole or thiophene rings can significantly affect biological activity. For example, variations in the sulfonyl group can lead to changes in solubility and binding affinity to target receptors .

Material Science Applications

Fluorinated Polymers
The difluoromethyl group contributes to the molecular stability and hydrophobicity of polymers synthesized from this compound. Such materials are valuable in coatings, membranes, and other applications where chemical resistance and durability are required .

Case Study 1: Anticancer Screening
In a study evaluating various sulfonamide derivatives for anticancer properties, compounds similar to 2-((difluoromethyl)sulfonyl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)benzamide demonstrated significant inhibition of cancer cell lines with IC50 values in low micromolar ranges .

Case Study 2: P2Y Receptor Inhibition
A series of experiments were conducted to evaluate the efficacy of different derivatives against P2Y receptors. The results indicated that modifications to the sulfonyl group significantly impacted receptor binding affinity and selectivity, highlighting the importance of structural variations on pharmacological activity .

Mechanism of Action

The mechanism of action of 2-((difluoromethyl)sulfonyl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)benzamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The difluoromethylsulfonyl group could play a key role in these interactions, potentially enhancing binding affinity or selectivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound’s unique features include:

  • Difluoromethylsulfonyl group: Enhances metabolic stability and electronegativity compared to non-fluorinated sulfonyl analogs.

Key structural analogs and their distinctions:

Compound ID/Name Core Structure Key Substituents/Functional Groups Notable Features Reference
Target Compound Benzamide -SO₂CF₂H, -N(CH₂-1-methylpyrrole)(CH₂-thiophene) Fluorinated sulfonyl; dual heteroaromatic N-substituents -
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] 1,2,4-Triazole-thione -SO₂Ph-X (X = H, Cl, Br), -4-(2,4-difluorophenyl) Triazole-thione core; halogenated phenylsulfonyl groups
2-{[(1-Methyl-1H-pyrrol-2-yl)sulfonyl]methyl}-N-arylimines [6–8, 10–11] Aniline-imine -SO₂-(1-methylpyrrole)-CH₂, -N=CH-Ar Sulfonylmethyl-pyrrole; Schiff base imines; variable aryl substituents

Spectroscopic Characterization

Feature Target Compound (Expected) Triazole-thiones [7–9] N-Arylimines [6–11]
IR ν(C=O) ~1660–1680 cm⁻¹ (benzamide carbonyl) Absent (triazole core lacks C=O) ~1663–1682 cm⁻¹ (imine C=N)
IR ν(SO₂) ~1240–1260 cm⁻¹ 1247–1255 cm⁻¹ 1243–1258 cm⁻¹
¹H-NMR -CH₂-thiophene (δ ~4.5–5.0 ppm, split) -SO₂Ph-X (δ ~7.5–8.2 ppm, aromatic) -N=CH-Ar (δ ~8.3–8.8 ppm)

Notes

Synthetic Challenges : The target compound’s N-alkylation steps may require careful optimization to avoid over-alkylation or tautomerism, as seen in triazole-thione synthesis .

Fluorine Effects: The difluoromethyl group likely improves metabolic stability and electronegativity compared to non-fluorinated analogs, but may complicate crystallization.

Biological Potential: While structural analogs show enzyme inhibition, the target compound’s activity remains unverified. Further assays are recommended.

Biological Activity

The compound 2-((difluoromethyl)sulfonyl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, structure-activity relationships, and biological evaluations, focusing on its pharmacological implications.

Chemical Structure and Properties

The molecular formula of this compound is C16H14F2N4O4SC_{16}H_{14}F_2N_4O_4S, with a molecular weight of 396.4 g/mol. It features a difluoromethyl sulfonyl group, a benzamide core, and substitutions that include a pyrrole and thiophene moiety. The structural complexity contributes to its diverse biological activities.

PropertyValue
Molecular FormulaC₁₆H₁₄F₂N₄O₄S
Molecular Weight396.4 g/mol
CAS Number2034548-76-8

Biological Activity Overview

Research into similar compounds indicates that the structural motifs present in This compound may confer significant biological activities, particularly in the realms of anticancer, antimicrobial, and anti-inflammatory effects.

Anticancer Activity

Compounds with analogous structures have shown promising results against various cancer cell lines. For instance, benzamide derivatives are known for their anticancer properties due to their ability to inhibit key enzymes involved in tumor proliferation. Preliminary studies suggest that this compound may act through mechanisms similar to those observed in other benzamide-based drugs, potentially targeting pathways such as apoptosis and cell cycle regulation.

Antimicrobial Properties

The presence of the thiophene ring in conjunction with the difluoromethyl sulfonyl group has been linked to enhanced antimicrobial activity. Research indicates that compounds featuring these groups can disrupt bacterial cell walls or inhibit essential enzymes, leading to bacterial death.

The exact mechanisms through which This compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with specific biological targets, such as:

  • Enzyme Inhibition : Similar compounds have shown efficacy in inhibiting enzymes critical for cancer cell survival.
  • Receptor Modulation : The potential to modulate receptor activity may lead to altered signaling pathways beneficial for therapeutic outcomes.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of related sulfonamide derivatives, revealing insights into their biological activities:

  • Study on Sulfonamide Derivatives : A study demonstrated that certain sulfonamide derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting a potential role for this compound in cancer therapy .
  • Antimicrobial Evaluation : Another investigation assessed the antimicrobial effects of structurally related compounds and found promising results against both Gram-positive and Gram-negative bacteria .
  • Structure-Activity Relationship (SAR) : Research on SAR has indicated that modifications to the benzamide core significantly affect the potency and selectivity of these compounds against targeted biological pathways .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis yield of 2-((difluoromethyl)sulfonyl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)benzamide while minimizing impurities?

  • Methodological Answer :

  • Reaction Conditions : Control temperature (e.g., 60–80°C for amidation) and solvent polarity (e.g., dichloromethane or THF) to favor desired pathways .
  • Purification : Use column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water mixtures) to isolate the product .
  • Analytical Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C, DEPT-135) .

Q. What spectroscopic techniques are most effective for confirming the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify key protons (e.g., difluoromethyl sulfonyl protons at δ 5.8–6.2 ppm, thiophene aromatic protons) and carbons .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., ESI+ mode, [M+H]⁺ peak) .
  • FT-IR : Confirm sulfonyl (S=O stretch ~1350 cm⁻¹) and amide (C=O stretch ~1650 cm⁻¹) groups .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Use fluorescence-based or colorimetric kits (e.g., kinase or protease targets) with IC₅₀ calculations .
  • Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .

Advanced Research Questions

Q. How can reaction mechanisms for sulfonyl transfer and amidation steps be experimentally validated?

  • Methodological Answer :

  • Isotopic Labeling : Use ¹⁸O-labeled reagents to track sulfonyl oxygen transfer pathways .
  • Kinetic Studies : Monitor reaction rates via inline FT-IR or HPLC to identify rate-determining steps .
  • Computational Modeling : Apply DFT (B3LYP/6-31G*) to simulate transition states and activation energies .

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NOESY correlations or split NMR peaks)?

  • Methodological Answer :

  • Variable-Temperature NMR : Assess conformational flexibility (e.g., rotamers) by acquiring spectra at 25°C vs. 60°C .
  • X-ray Crystallography : Resolve ambiguities by growing single crystals (slow evaporation from DMSO/ether) .
  • 2D NMR (HSQC, HMBC) : Assign overlapping signals via heteronuclear correlations .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

  • Methodological Answer :

  • Process Analytical Technology (PAT) : Implement inline Raman spectroscopy to monitor reaction progression .
  • Design of Experiments (DoE) : Use factorial designs to optimize parameters (e.g., stoichiometry, agitation rate) .

Q. How to design structure-activity relationship (SAR) studies for this compound’s bioactivity?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., replace thiophene with furan, vary pyrrol methylation) .
  • Molecular Docking : Use AutoDock Vina to predict binding modes against target proteins (e.g., kinases) .
  • Free-Wilson Analysis : Quantify contributions of substituents to activity using regression models .

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